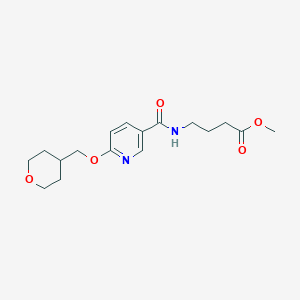

methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

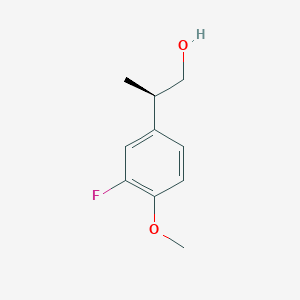

The compound “methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate” is a complex organic molecule. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The molecule also contains a butanoate group, which is a four-carbon chain with a carboxylate (COO-) at one end .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydro-2H-pyran ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

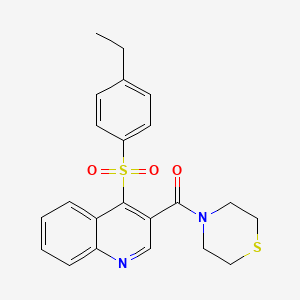

Synthesis of Orally Active Antagonists

Methyl 4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)butanoate has been involved in the practical synthesis of orally active antagonists, such as CCR5 antagonists used in therapeutic applications. A study outlines the development of an efficient synthesis method for an orally active CCR5 antagonist, highlighting the compound's utility in medicinal chemistry and drug development processes (Ikemoto et al., 2005).

Asymmetric Synthesis and Cytotoxicity

The compound has also played a role in the asymmetric synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This work contributes to the field of organic synthesis, particularly in the creation of complex molecular architectures with potential biological activities. Additionally, some derivatives have been assessed for their cytotoxicity against various cancer cell lines, highlighting their potential in anticancer research (Meilert et al., 2004).

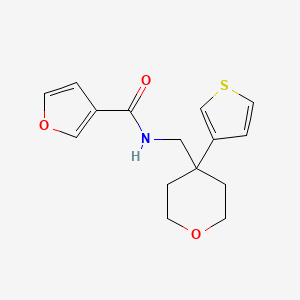

Antimicrobial and Anticoccidial Activities

Research involving derivatives of 2H-pyran compounds, including structures similar to this compound, has shown significant antimicrobial and anticoccidial activities. These findings indicate the compound's potential as a precursor in the development of new antimicrobial agents for agricultural and pharmaceutical applications (Georgiadis, 1976).

Biosynthesis and Metabolite Studies

In the realm of natural products and biosynthesis, the structural motif found in this compound has been identified in new metabolites isolated from specific fungal cultures. These studies contribute to understanding the biosynthetic pathways of complex organic molecules and their potential applications in drug discovery and development (Sakurai et al., 1988).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-22-16(20)3-2-8-18-17(21)14-4-5-15(19-11-14)24-12-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCJAAMDHVDIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)

![2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2802510.png)

![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)